Pimozide N-Oxide

概要

説明

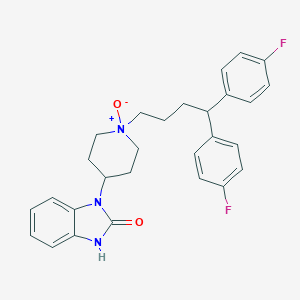

Pimozide N-Oxide is a derivative of Pimozide, a neuroleptic drug of the diphenylbutylpiperidine class. Pimozide is primarily used as an antipsychotic agent and for the treatment of Tourette syndrome. The N-oxide derivative is of interest due to its potential enhanced pharmacological properties and its role in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pimozide N-Oxide typically involves the oxidation of Pimozide. Common oxidizing agents used for this purpose include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as methanol or acetic acid under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the oxidation process. Catalysts such as titanium silicalite (TS-1) can be employed to facilitate the reaction under milder conditions, making the process more environmentally friendly and cost-effective.

化学反応の分析

Types of Reactions: Pimozide N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can revert this compound back to Pimozide or other intermediate compounds.

Substitution: N-oxide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions include various N-oxide derivatives, reduced forms of Pimozide, and substituted compounds with different functional groups.

科学的研究の応用

Pharmacological Applications

Pimozide N-Oxide is primarily recognized for its pharmacological properties, particularly its role as a dopamine receptor antagonist. The compound exhibits a high affinity for the D2, D3, and D4 dopamine receptors, which are critical in the treatment of psychiatric disorders.

Microbiological Applications

Recent studies have indicated that pimozide and its derivatives, including this compound, may possess antimicrobial properties. Research has highlighted their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) and Salmonella enterica.

Host-Directed Therapy

A study demonstrated that this compound could enhance the host's immune response against intracellular pathogens by regulating autophagy and lysosomal functions . This suggests a novel application in developing host-directed therapies (HDT) for bacterial infections.

Drug Metabolism Studies

This compound's metabolism is crucial for understanding its pharmacokinetics and interactions with other drugs. Studies have shown that the metabolism of pimozide is significantly influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 .

Case Study: Drug Interactions

A notable case involved a patient who experienced severe cardiac complications due to the interaction between pimozide and clarithromycin, highlighting the importance of understanding metabolic pathways when prescribing these medications .

作用機序

The mechanism of action of Pimozide N-Oxide is similar to that of Pimozide, involving the blockade of dopamine receptors in the central nervous system. The N-oxide group may enhance the binding affinity and selectivity of the compound for its molecular targets, leading to improved therapeutic effects. The exact pathways and molecular interactions are still under investigation, but the involvement of dopamine D2 receptors and modulation of neurotransmitter release are key components.

類似化合物との比較

Pimozide: The parent compound, used primarily as an antipsychotic.

Haloperidol: Another antipsychotic of the butyrophenone class, used for similar indications.

Fluphenazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.

Uniqueness: Pimozide N-Oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in enhanced efficacy, reduced side effects, and new therapeutic applications compared to its parent compound and other similar drugs.

生物活性

Pimozide N-Oxide is a derivative of the antipsychotic drug Pimozide, primarily used in the treatment of Tourette syndrome and other psychiatric disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is categorized under diphenylbutylpiperidine derivatives. Its chemical structure allows it to interact with various biological targets, particularly dopamine receptors. The compound is synthesized through the oxidation of Pimozide using agents such as hydrogen peroxide or sodium perborate, typically in organic solvents like methanol or acetic acid.

This compound primarily exerts its biological effects by acting as a dopamine receptor antagonist . It binds to dopamine D2, D3, and D1 receptors, inhibiting dopamine-mediated signaling pathways. This mechanism is beneficial in managing conditions like Tourette’s Disorder and schizophrenia by reducing excessive dopaminergic activity. Additionally, research indicates that this compound may influence autophagy and lysosomal responses in macrophages, enhancing host defense against intracellular pathogens like Mycobacterium tuberculosis (Mtb) and Salmonella enterica .

Antimicrobial Activity

Recent studies have highlighted the potential of this compound in antimicrobial applications. It has shown efficacy against multidrug-resistant strains of Mtb and Salmonella, suggesting a novel use for this compound beyond its traditional psychiatric applications. The compound's ability to induce reactive oxygen species (ROS) plays a crucial role in modulating immune responses against these pathogens .

Neuroprotective Effects

In models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Pimozide has demonstrated neuroprotective properties. It stabilizes neuromuscular transmission and enhances motor function in experimental models, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Scientific Reports demonstrated that this compound effectively modulates autophagic responses in human macrophages, leading to enhanced clearance of intracellular bacteria. The study found that Pimozide significantly reduced Mtb-induced STAT5 phosphorylation, which is crucial for bacterial survival within host cells .

- Neuroprotective Study : In an experimental setup using C. elegans and zebrafish models, Pimozide was found to restore motility and stabilize neuromuscular transmission. A subsequent clinical trial indicated potential benefits for ALS patients, showcasing the compound’s ability to engage neuromuscular junctions effectively .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Expanded Therapeutic Applications : Investigating its efficacy in treating other neurodegenerative diseases or infections caused by intracellular pathogens.

- Mechanistic Studies : Further elucidation of its mechanisms related to autophagy modulation and immune response enhancement.

- Safety Profile Evaluation : Comprehensive studies to assess the safety and side effects associated with long-term use.

特性

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVNBLOUWOJISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148496 | |

| Record name | Pimozide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083078-88-9 | |

| Record name | Pimozide N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083078889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimozide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMOZIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2BVV76IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。